molecular formula C6H11BrO2 B15247205 3-Bromo-2-methoxytetrahydro-2h-pyran CAS No. 5324-21-0

3-Bromo-2-methoxytetrahydro-2h-pyran

Cat. No.: B15247205
CAS No.: 5324-21-0
M. Wt: 195.05 g/mol
InChI Key: KDNZVQWZDAOKBR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methoxytetrahydro-2H-pyran can be achieved through several methods. One common approach involves the bromination of 2-methoxytetrahydropyran using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature. The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the 3-position of the tetrahydropyran ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, can optimize the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-methoxytetrahydro-2H-pyran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a bromine atom and a methoxy group allows for versatile reactivity and makes it a valuable intermediate in various synthetic applications .

Properties

CAS No.

5324-21-0

Molecular Formula

C6H11BrO2

Molecular Weight

195.05 g/mol

IUPAC Name

3-bromo-2-methoxyoxane

InChI

InChI=1S/C6H11BrO2/c1-8-6-5(7)3-2-4-9-6/h5-6H,2-4H2,1H3

InChI Key

KDNZVQWZDAOKBR-UHFFFAOYSA-N

Canonical SMILES

COC1C(CCCO1)Br

Origin of Product

United States

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